

PDZ1i: A Technical Guide to Binding Affinity, Selectivity, and Mechanism of Action

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Compound of Interest

Compound Name: PDZ1i
Cat. No.: B10861142

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Introduction

PDZ1i is a proprietary, first-in-class small-molecule inhibitor targeting the pro-metastatic and pro-angiogenic gene, Melanoma Differentiation-Associated Gene 9 (MDA-9)/Syntenin, also known as Syndecan Binding Protein (SDCBP).[1][2] Developed through innovative fragment-based drug design guided by Nuclear Magnetic Resonance (NMR) spectroscopy, **PDZ1i** represents a significant advancement in the pharmacological targeting of protein-protein interactions critical to cancer progression.[2][3][4] This molecule selectively binds to the first PDZ domain (PDZ1) of MDA-9/Syntenin, a key scaffolding protein that is overexpressed in numerous cancers, including melanoma, glioblastoma, and carcinomas of the breast, prostate, and lung. By disrupting the assembly of crucial signaling complexes, **PDZ1i** effectively inhibits cancer cell invasion, migration, and metastasis, demonstrating profound therapeutic potential in preclinical models. This document provides an in-depth technical overview of the binding affinity, selectivity profile, and mechanism of action of **PDZ1i**.

Binding Affinity and Selectivity Profile of PDZ1i

The efficacy of a targeted inhibitor is fundamentally determined by its binding affinity for the intended target and its selectivity over other related proteins. **PDZ1i** has been characterized as a potent and highly selective ligand for the PDZ1 domain of MDA-9/Syntenin.

Quantitative Binding Affinity

PDZ1i demonstrates a specific and robust interaction with the PDZ1 domain of MDA-9/Syntenin. The binding affinity has been quantified using various biophysical techniques, revealing a consistent affinity in the micromolar range, which is indicative of a strong interaction for a small molecule targeting a protein-protein interface.

Ligand	Target Protein	Binding Affinity (Kd)	Experimental Method	Reference
PDZ1i	MDA-9/Syntenin PDZ1 Domain	21 μ M	Not Specified	
PDZ1i	MDA-9/Syntenin PDZ1 Domain	23 μ M	Not Specified	
IVMT-Rx-3*	MDA-9/Syntenin	63 μ M	Not Specified	

Note: IVMT-Rx-3 is a bivalent molecule derived from **PDZ1i**.

Selectivity Profile

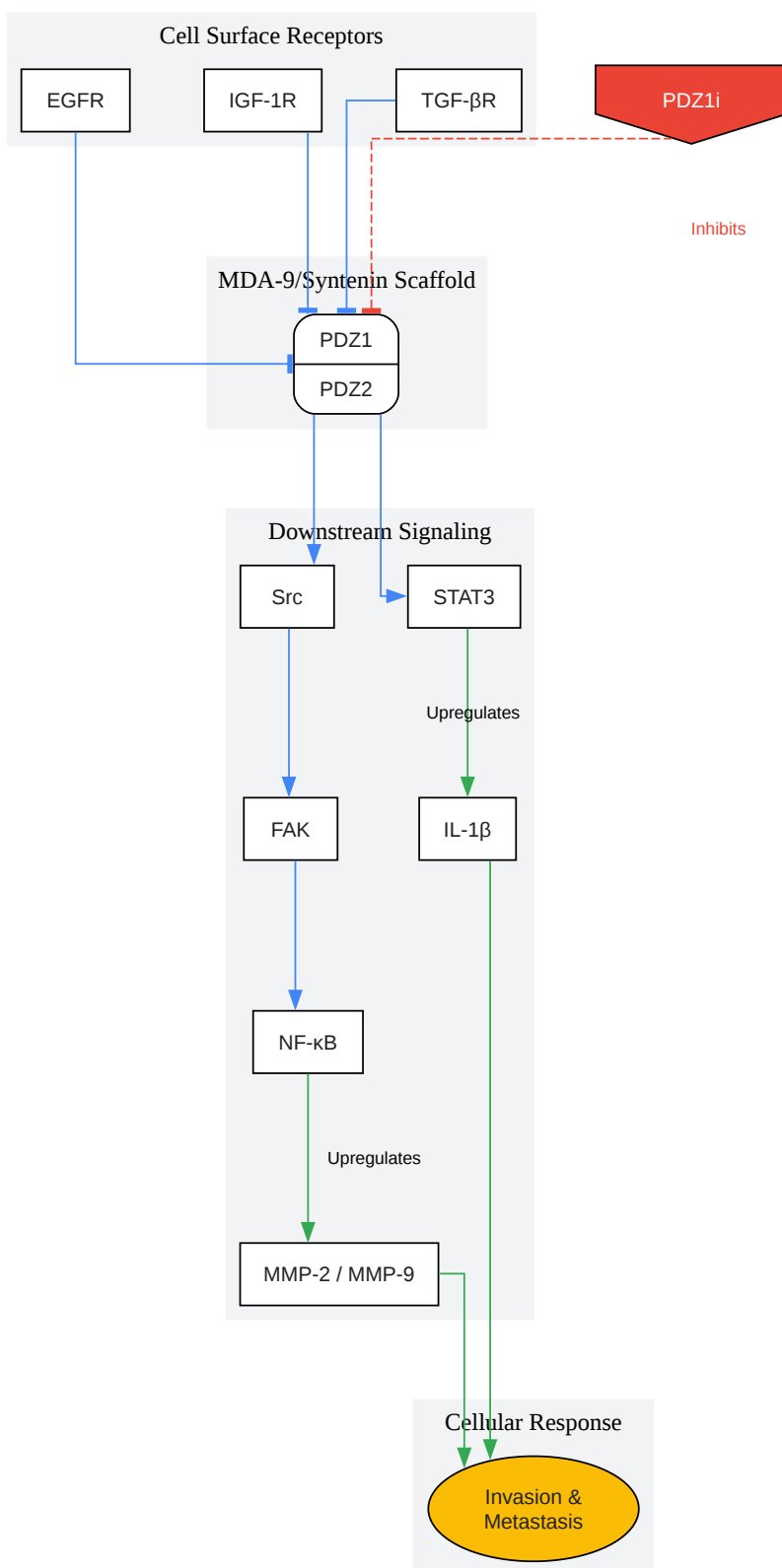
A critical feature of **PDZ1i** is its remarkable selectivity. It was specifically designed to target the PDZ1 domain of MDA-9/Syntenin while avoiding interaction with the protein's second PDZ domain (PDZ2) and other PDZ domain-containing proteins with similar sequences. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Ligand	Target	Binding Interaction	Reference
PDZ1i	MDA-9/Syntenin PDZ1 Domain	Binds with high affinity	
PDZ1i	MDA-9/Syntenin PDZ2 Domain	Does not bind significantly	
PDZ1i	Harmonin (PDZ tandem protein)	No appreciable binding	
PDZ1i	X11/mint (scaffold protein)	No appreciable binding	

Mechanism of Action and Signaling Pathways

MDA-9/Syntenin functions as a central scaffolding protein, utilizing its tandem PDZ domains to orchestrate complex signaling networks that drive cancer metastasis. The PDZ1 domain is known to interact with key signaling partners such as the Transforming Growth Factor- β receptor (TGF- β R), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).

By binding to the PDZ1 domain, **PDZ1i** acts as a competitive antagonist, preventing these crucial protein-protein interactions. This disruption leads to the downstream inactivation of several oncogenic signaling cascades. Notably, **PDZ1i** has been shown to inhibit signaling pathways involving Focal Adhesion Kinase (FAK), the non-receptor tyrosine kinase Src, and the transcription factor NF- κ B. The inhibition of these pathways culminates in the reduced expression of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes essential for cancer cell invasion and metastasis. Furthermore, **PDZ1i** has been demonstrated to block the activation of STAT3, leading to a reduction in the secretion of the pro-inflammatory cytokine Interleukin-1 β (IL-1 β), thereby modulating the tumor microenvironment.



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MDA-9/Syntenin signaling and **PDZ1i** inhibition.

Experimental Protocols

Determining the binding affinity of small molecules like **PDZ1i** to PDZ domains is commonly achieved through biophysical assays such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). Below is a generalized protocol for a competitive FP assay.

Fluorescence Polarization (FP) Competitive Binding Assay Protocol

This assay measures the binding of a fluorescently labeled ligand (tracer) to a target protein. An unlabeled competitor (e.g., **PDZ1i**) displaces the tracer, causing a decrease in fluorescence polarization.

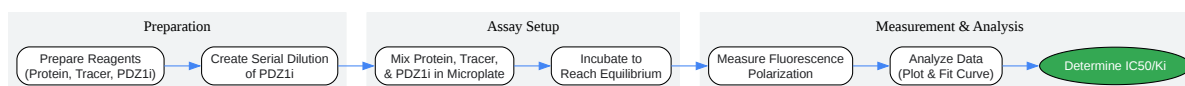
1. Materials and Reagents:

- Purified target protein (e.g., MDA-9/Syntenin PDZ1 domain)
- Fluorescently labeled peptide ligand (tracer) known to bind the target PDZ domain
- Unlabeled competitor compound (**PDZ1i**)
- Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
- Black, low-volume 96- or 384-well microplates
- Fluorescence plate reader with polarization filters

2. Experimental Procedure:

- Tracer-Protein Binding:
 - Prepare a fixed concentration of the fluorescent tracer in the assay buffer.
 - Prepare a serial dilution of the target protein.
 - Add the tracer and protein dilutions to the microplate wells.
 - Incubate at room temperature for a specified time to reach equilibrium.

- Measure fluorescence polarization to determine the protein concentration that yields 50-80% of the maximum binding signal (EC50). This concentration will be used for the competition assay.
- Competitive Binding Assay:
 - Prepare a serial dilution of the competitor compound (**PDZ1i**).
 - In the microplate wells, add the fixed concentrations of the fluorescent tracer and the target protein (determined in the previous step).
 - Add the serial dilutions of the competitor compound. Include controls for no competition (tracer + protein) and no binding (tracer only).
 - Incubate the plate to allow the binding reaction to reach equilibrium.
 - Measure the fluorescence polarization of each well.
- Data Analysis:
 - Plot the fluorescence polarization values against the logarithm of the competitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).
 - The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.



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